(Cyclohexanecarbonyl)-L-leucine: A Technical Guide for Researchers
(Cyclohexanecarbonyl)-L-leucine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of (Cyclohexanecarbonyl)-L-leucine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the parent molecule, L-leucine, and related derivatives to infer its characteristics and potential mechanisms of action. All data presented herein should be considered in this context and serve as a foundation for future empirical investigation.
Chemical Structure and Properties
(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential branched-chain amino acid, L-leucine. The core structure consists of an L-leucine molecule where a cyclohexanecarbonyl group is attached to the alpha-amino group.
Chemical Structure:
Table 1: Physicochemical Properties of (Cyclohexanecarbonyl)-L-leucine and its Parent Compound, L-leucine
| Property | (Cyclohexanecarbonyl)-L-leucine | L-leucine |
| IUPAC Name | (2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid | (2S)-2-amino-4-methylpentanoic acid |
| CAS Number | 157116-68-2[1] | 61-90-5[2] |
| Molecular Formula | C13H23NO3[1] | C6H13NO2[2] |
| Molecular Weight | 241.33 g/mol [3] | 131.17 g/mol [2] |
| Appearance | Solid, white to off-white[3] | White crystalline powder[2] |
| Melting Point | Data not available | 293 °C[2][4] |
| Boiling Point | Data not available | Sublimes at 145-148 °C[2] |
| Solubility | Data not available | Soluble in water (24.26 g/L at 25°C), slightly soluble in ethanol[2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A |
Postulated Biological Activity and Signaling Pathway
As a derivative of L-leucine, (Cyclohexanecarbonyl)-L-leucine is anticipated to exhibit similar biological activities. L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.
It is hypothesized that (Cyclohexanecarbonyl)-L-leucine, following cellular uptake, may be hydrolyzed to release L-leucine, which then activates the mTORC1 pathway. The cyclohexanecarbonyl moiety may influence the compound's lipophilicity, potentially affecting its absorption and cellular uptake dynamics compared to free L-leucine.
Amino acid derivatives are recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion, providing a fuel source during physical exertion, and aiding in the prevention of muscle damage.[3]
Hypothesized mTORC1 Signaling Pathway Activation:
The diagram below illustrates the established mTORC1 signaling cascade initiated by L-leucine. It is proposed that (Cyclohexanecarbonyl)-L-leucine would act through a similar mechanism upon intracellular release of L-leucine.
Caption: Hypothesized activation of the mTORC1 signaling pathway by (Cyclohexanecarbonyl)-L-leucine.
Representative Experimental Protocols
In Vitro Analysis of mTORC1 Signaling
This protocol outlines a general procedure to assess the effect of (Cyclohexanecarbonyl)-L-leucine on the mTORC1 signaling pathway in a cell culture model (e.g., C2C12 myotubes).
Workflow for In Vitro mTORC1 Signaling Analysis:
Caption: A representative workflow for the in vitro analysis of mTORC1 signaling.
Methodology:
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Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.
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Amino Acid Starvation: Prior to treatment, incubate myotubes in amino acid-free medium for a defined period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.
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Treatment: Treat the starved myotubes with varying concentrations of (Cyclohexanecarbonyl)-L-leucine, L-leucine (as a positive control), and a vehicle control for a specified duration (e.g., 30-60 minutes).
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Western Blot Analysis: Perform Western blotting to determine the phosphorylation status of key mTORC1 pathway proteins, such as mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46).
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Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein) to compare the effects of the different treatments.
In Vivo Assessment of Muscle Protein Synthesis
This protocol provides a general framework for an in vivo study in a rodent model to evaluate the impact of (Cyclohexanecarbonyl)-L-leucine on muscle protein synthesis.
Workflow for In Vivo Muscle Protein Synthesis Study:
Caption: A representative workflow for an in vivo study of muscle protein synthesis.
Methodology:
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Animal Model: Utilize a suitable rodent model (e.g., male Sprague-Dawley rats). Acclimate the animals and fast them overnight to establish a post-absorptive state.
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Tracer Infusion: Administer a primed, continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, to trace its incorporation into newly synthesized proteins.
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Treatment Administration: Administer (Cyclohexanecarbonyl)-L-leucine, an equimolar amount of L-leucine, or a placebo control via oral gavage.
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Sample Collection: Collect blood samples at regular intervals to determine the enrichment of the tracer in the plasma. At the end of the experimental period, collect muscle tissue (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen.
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Sample Analysis: Process plasma and muscle samples to determine the enrichment of the stable isotope tracer in the precursor pool and in the protein-bound amino acids using gas chromatography-mass spectrometry (GC-MS).
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Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of muscle protein to quantify the rate of protein synthesis under each treatment condition.
Conclusion
(Cyclohexanecarbonyl)-L-leucine is a leucine (B10760876) derivative with potential applications in research areas focused on muscle metabolism, protein synthesis, and ergogenic aids. While direct experimental data on its specific properties and biological effects are currently limited, its structural relationship to L-leucine provides a strong rationale for investigating its ability to modulate the mTORC1 signaling pathway. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound. Further empirical research is necessary to fully elucidate the physicochemical properties, pharmacokinetics, and biological activities of (Cyclohexanecarbonyl)-L-leucine.
